
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-
Overview
Description
Preparation Methods
The synthesis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, involves several steps. One common method includes the photochemical conversion of provitamin D3. The process typically involves the use of ultraviolet light to induce the formation of the triene structure. Industrial production methods may involve the use of reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, undergoes various chemical reactions, including:
Oxidation: In the presence of air, peroxide formation is a major reaction channel. .
Reduction: Photoreduction of the triene moiety can lead to the formation of dienes, including provitamin D3. .
Substitution: The compound can undergo ether photoadduct formation in the presence of protic solvents like ethanol.
Scientific Research Applications
Biochemical Properties
Cholesta-5,7,9(11)-trien-3-ol is primarily recognized for its role as a fluorescent probe . Its ability to emit fluorescence upon exposure to ultraviolet light allows researchers to track cholesterol dynamics within biological systems effectively. The compound interacts with several biomolecules, influencing cellular processes and membrane organization.
Key Biochemical Interactions
- Enzyme Interaction : The compound modulates the activity of enzymes involved in cholesterol metabolism.
- Cell Membrane Dynamics : It mimics cholesterol behavior in cell membranes, providing insights into membrane fluidity and dynamics.
Scientific Research Applications
The unique properties of Cholesta-5,7,9(11)-trien-3-ol make it an invaluable tool in various scientific domains:
A. Chemistry
- Fluorescent Probing : Used extensively to study cholesterol trafficking and membrane organization in vivo.
B. Biology
- Cholesterol Tracking : Assists in visualizing the presence and migration of cholesterol within cells.
C. Medicine
- Cholesterol Metabolism Studies : Its structural similarity to cholesterol aids in understanding metabolic disorders related to cholesterol.
D. Industry
- Photofunctional Materials : Leveraged for developing materials that respond to light due to its photochemical characteristics.
A. Smith-Lemli-Opitz Syndrome (SLOS)
Research indicates that Cholesta-5,7,9(11)-trien-3-ol accumulates in patients with SLOS due to a deficiency in the enzyme that converts it into cholesterol. This accumulation may contribute to oxidative stress and the formation of toxic oxygenated sterols .
B. Photochemical Behavior Studies
Studies have shown that Cholesta-5,7,9(11)-trien-3-ol undergoes various photochemical reactions depending on the solvent environment. In protic solvents like ethanol, it can form ether photoadducts and undergo photoreduction . This behavior is crucial for understanding its stability and reactivity in biological systems.
Dosage Effects
The effects of Cholesta-5,7,9(11)-trien-3-ol vary significantly with dosage:
- Low Doses : Serve effectively as fluorescent probes without significant toxicity.
- High Doses : Can induce adverse effects such as toxicity and disruption of cellular functions.
Transport and Distribution
Cholesta-5,7,9(11)-trien-3-ol's transport within cells is influenced by interactions with specific transporters and binding proteins. These interactions determine its localization within cellular compartments, impacting its biological activity.
Mechanism of Action
The mechanism of action of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, involves its photochemical activity. Upon exposure to ultraviolet light, the compound undergoes photoreduction and oxidation reactions, leading to the formation of various photoproducts. These reactions are facilitated by the conjugated triene moiety, which absorbs light and undergoes electronic transitions .
Comparison with Similar Compounds
Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is unique due to its conjugated triene structure and photochemical activity. Similar compounds include:
9(11)-dehydroergosterol: Differing in the side chain at the C17 position.
Provitamin D3: Lacks the additional double bonds at the C7 and C9 positions.
Ergosterol: Similar to 9(11)-dehydroergosterol but with a different side chain structure.
These compounds share structural similarities but differ in their photochemical properties and biological applications.
Biological Activity
Cholesta-5,7,9(11)-trien-3-ol, commonly referred to as (3beta)-cholesterol triene, is a compound of significant interest in biological research due to its unique structural properties and biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological contexts.
Overview
Cholesta-5,7,9(11)-trien-3-ol is a sterol derivative that plays a crucial role in cholesterol metabolism and cellular processes. Its structure allows it to function as a fluorescent probe for tracking cholesterol dynamics in vivo, making it a valuable tool in biochemical research.
Target of Action : Cholesta-5,7,9(11)-trien-3-ol interacts with various proteins and enzymes involved in cholesterol metabolism. It primarily targets sterol carrier proteins and plasma membranes, facilitating the study of cholesterol trafficking within cells.
Mode of Action : The compound is photochemically active, meaning it can undergo reactions upon exposure to light. This property enhances its utility as a fluorescent marker in biological systems .
Cholesta-5,7,9(11)-trien-3-ol exhibits several biochemical properties:
- Fluorescent Probe : It is widely used to visualize cholesterol distribution in cellular membranes.
- Interaction with Enzymes : The compound influences the activity of enzymes involved in cholesterol synthesis and metabolism .
Cellular Effects
The presence of Cholesta-5,7,9(11)-trien-3-ol can alter various cellular functions:
- Cell Signaling : It modulates signaling pathways related to lipid metabolism.
- Gene Expression : Changes in fluorescence intensity can indicate alterations in gene expression associated with cholesterol homeostasis .
Case Studies
- Smith-Lemli-Opitz Syndrome (SLOS) :
- Photochemical Behavior :
Dosage Effects
Studies indicate that the effects of cholesta-5,7,9(11)-trien-3-ol vary significantly with dosage:
- Low Doses : Serve effectively as fluorescent probes without significant toxicity.
- High Doses : Can induce adverse effects such as toxicity and disruption of cellular functions .
Metabolic Pathways
Cholesta-5,7,9(11)-trien-3-ol participates in several metabolic pathways:
Transport and Distribution
The transport and distribution of cholesta-5,7,9(11)-trien-3-ol within cells are influenced by its interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within cellular compartments.
Properties
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYDLWKDGKMKI-BXAZICILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966299 | |
Record name | Cholesta-5,7,9(11)-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51982-45-7 | |
Record name | Cholesta-5,7,9(11)-trien-3β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51982-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholestatrienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-5,7,9(11)-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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